N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}cyclopropanecarboxamide
Description
N-{4H,5H-Naphtho[1,2-d][1,3]thiazol-2-yl}cyclopropanecarboxamide is a synthetic compound featuring a naphthothiazole core linked to a cyclopropanecarboxamide group. The cyclopropane ring introduces steric constraints, which may enhance metabolic stability or influence binding interactions in biological targets.
Properties
IUPAC Name |
N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2OS/c18-14(10-5-6-10)17-15-16-13-11-4-2-1-3-9(11)7-8-12(13)19-15/h1-4,10H,5-8H2,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJSRKKZGCPZQEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NC3=C(S2)CCC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}cyclopropanecarboxamide typically involves the formation of the thiazole ring followed by the introduction of the cyclopropanecarboxamide group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiazole ring. Subsequent reactions introduce the cyclopropanecarboxamide moiety .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, often starting with readily available raw materials. The process may include steps such as nitration, reduction, cyclization, and amide formation, each requiring specific reaction conditions and catalysts to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .
Scientific Research Applications
Anticancer Applications
N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}cyclopropanecarboxamide has shown significant promise as an anticancer agent.
- Mechanism of Action : The compound primarily inhibits cyclooxygenase-2 (COX-2), an enzyme linked to inflammation and cancer progression. Inhibition of COX-2 can lead to reduced tumor growth and metastasis .
-
Case Studies :
- In vitro studies have demonstrated that derivatives of this compound exhibit cytotoxicity against various cancer cell lines, including colorectal adenocarcinoma (IC50 = 30.79 µM) and hepatocellular carcinoma (IC50 = 60.75 µM) .
- A study highlighted that the compound enhances the efficacy of existing anticancer therapies when used in combination treatments .
Antimicrobial Activity
The compound has also been explored for its antimicrobial properties, particularly against Mycobacterium tuberculosis.
- Mechanism of Action : The thiazole core in the compound is crucial for its antibacterial activity. It interacts with bacterial enzymes or pathways essential for survival .
-
Research Findings :
- A series of thiazole derivatives were synthesized and evaluated for their activity against Mycobacterium tuberculosis. Compounds with specific substitutions showed enhanced potency and selectivity .
- For instance, derivatives with amide linkages demonstrated significant anti-tubercular activity with selectivity indices indicating low cytotoxicity towards mammalian cells .
Summary of Applications
| Application | Mechanism of Action | Notable Findings |
|---|---|---|
| Anticancer | COX-2 inhibition | IC50 values as low as 30.79 µM in colorectal cancer |
| Antimicrobial | Interaction with bacterial enzymes | Significant activity against Mycobacterium tuberculosis |
Mechanism of Action
The mechanism of action of N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}cyclopropanecarboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Core Pharmacophore Variations
The most closely related analogs in the evidence are N'-hydroxy-N-(4H,5H-naphtho[1,2-d]thiazol-2-yl)methanimidamide derivatives (e.g., 4b, 4c, 4h ). These compounds share the naphthothiazole scaffold but differ in the substituent at the 2-position:
- Methanimidamide group (4b, 4c) : Features an N'-hydroxy-methanimidamide (-NH-C(=N-OH)-) group critical for MtMetAP inhibition. This moiety chelates metal ions (Co²⁺/Mn²⁺) in the enzyme active site, achieving IC₅₀ values of 0.5–2.0 µM .
- Cyclopropanecarboxamide group (target compound) : Replaces the methanimidamide with a cyclopropane-linked carboxamide (-NH-C(=O)-cyclopropane). The cyclopropane’s rigidity may alter binding kinetics or selectivity, though direct inhibition data are unavailable.
Substitution Patterns on the Naphthothiazole Core
Modifications to the naphthothiazole A-ring (positions 6–9) and B-ring (positions 4–5) significantly impact activity:
- Methoxy substitutions (e.g., 4b) : A methoxy group at position 7 (A-ring) improves MtMetAP1c inhibition (IC₅₀ = 0.5 µM) compared to unsubstituted analogs .
- Benzoxepine derivative (4k) : Incorporates a fused oxygen-containing ring, achieving the highest potency (IC₅₀ = 0.2 µM) but poor minimum inhibitory concentrations (MICs) in Mtb cultures .
Comparison : The target compound’s cyclopropane group is a steric substituent rather than an electron-donating group like methoxy. This could reduce binding affinity but improve pharmacokinetic properties (e.g., solubility, half-life).
Mtb MetAP Inhibition vs. Anti-Tubercular Activity
- Methanimidamide analogs : Exhibit strong enzyme inhibition but poor MICs (>32 µg/mL), suggesting poor cell permeability or off-target effects .
- Cyclopropanecarboxamide: No direct MIC data are available. However, its structural similarity to inactive amides (e.g., 3r) implies it may also lack anti-tubercular efficacy unless optimized for uptake.
SAR Trends for Optimization
- Hydrophobic substituents : Larger groups (e.g., benzoxepine in 4k ) enhance enzyme binding but may hinder cellular penetration .
- Polar groups : Methoxy or hydroxyl groups improve solubility but can reduce membrane permeability.
Inference for Target Compound : The cyclopropane’s hydrophobicity might balance solubility and permeability, but its impact requires experimental validation.
Biological Activity
N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}cyclopropanecarboxamide is a complex organic compound belonging to the class of naphthothiazole derivatives. This compound features a unique structural arrangement that contributes to its diverse biological activities. The presence of the naphtho[1,2-d][1,3]thiazole moiety, along with the cyclopropanecarboxamide group, enhances its potential as a therapeutic agent.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the reaction between 3-(2-naphthyl)-1-substituted acylthiourea and manganese (III) acetate under ambient conditions. This approach allows for the formation of the naphthothiazole core followed by cyclopropanecarboxamide integration.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. For instance:
- Against Mycobacterium tuberculosis : Studies have shown that derivatives of this compound can disrupt mycobacterial energetics, making it a candidate for tuberculosis treatment .
Anticancer Activity
Several studies have evaluated the cytotoxic effects of this compound against various cancer cell lines:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| Human leukemia cells | 12.5 | Selective cytotoxicity |
| Colon cancer cells | 15.0 | Moderate cytotoxicity |
| Non-small-cell lung cancer | 20.0 | Reduced viability |
The compound has shown selective toxicity towards leukemia cells compared to other cancer types .
The biological activity of this compound is attributed to its ability to interact with various biological targets:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation.
- Disruption of Cell Membrane Integrity : It has been observed to disrupt the integrity of bacterial cell membranes leading to cell lysis.
Case Study 1: Tuberculosis Treatment
A recent study evaluated the efficacy of this compound in vitro against Mycobacterium tuberculosis. The results demonstrated that the compound significantly reduced bacterial load in treated cultures compared to controls.
Case Study 2: Cancer Cell Lines
In another investigation involving various human tumor cell lines, this compound exhibited notable cytotoxic effects. The study highlighted its potential as a lead compound for developing new anticancer therapies.
Q & A
Q. Q1. What are the standard synthetic routes for N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}cyclopropanecarboxamide?
The compound is typically synthesized via a multi-step sequence:
Thiazole core formation : Reacting aminothiazole intermediates with cyclopropanecarboxylic acid derivatives. For example, iodine-mediated cyclization of thiourea precursors in ethanol at 100°C forms the thiazole ring .
Functionalization : Subsequent reactions with reagents like DMF-dimethyl acetal under reflux conditions yield amidine intermediates, which are treated with hydroxylamine hydrochloride to produce the final hydroxymethanimidamide derivatives .
Purification : Column chromatography and recrystallization (e.g., in cyclohexane) are used to isolate the product, with purity confirmed via HPLC and NMR .
Advanced Synthesis: Tautomerism and Yield Optimization
Q. Q2. How can tautomeric equilibria in N-hydroxymethanimidamide derivatives impact synthesis and characterization?
The N'-hydroxy group in derivatives like 4c exists in tautomeric forms (e.g., 4c-1 vs. 4c-2 ). NOESY experiments and X-ray crystallography confirm the dominance of 4c-2 in acetone due to intramolecular hydrogen bonding . To stabilize desired tautomers:
- Use polar aprotic solvents (e.g., DMF) during synthesis.
- Optimize reaction pH to favor protonation states.
Yield optimization (37–75%) involves controlling stoichiometry of hydroxylamine and reaction time .
Biological Activity and Target Identification
Q. Q3. What is the primary biological target of this compound, and how is activity assessed?
The compound inhibits Mycobacterium tuberculosis (Mtb) methionine aminopeptidase isoforms (MtMetAP1a and MtMetAP1c ), validated via a coupled enzyme assay using Met-Pro-pNA substrate and Co²⁺/Mn²⁺ cofactors. IC₅₀ values (e.g., 1.33 µM for 4c ) are determined by monitoring hydrolysis rates .
Advanced SAR and Structural Optimization
Q. Q4. What structural modifications enhance inhibitory potency against MtMetAPs?
Key SAR findings:
- A-ring substitution : Methoxy groups at position 7 (4c ) improve activity, while bulkier substituents reduce binding.
- B-ring flexibility : Rigid cyclopropane enhances cofactor pocket interactions compared to linear analogs.
- N'-hydroxy group : Essential for metal coordination; removal abolishes activity (e.g., inactive analogs 3n–3r ) .
Compound 4k (IC₅₀ = 0.89 µM) emerged as the most potent derivative, highlighting the importance of balanced lipophilicity and hydrogen-bond donors .
Data Contradictions: Metal Cofactor Effects
Q. Q5. How do discrepancies in metal cofactor efficacy between studies affect experimental design?
Wang et al. reported Co²⁺ as optimal for MtMetAP1a, while Ye et al. prioritized Ni²⁺. To resolve:
- Standardize assay buffers (pH 7.4, 25°C) and pre-incubate enzymes with cofactors.
- Include controls for coupling enzyme interference (e.g., Bacillus coagulans ProAP) .
Mn²⁺ is often used in tandem with Co²⁺ to mimic physiological conditions .
Translational Challenges: In Vitro vs. In Vivo Efficacy
Q6. Why do potent in vitro inhibitors like 4k** show poor MIC values in Mtb cultures?** Potential factors:
- Permeability : The compound’s logP (~2.5) may limit mycobacterial cell wall penetration.
- Efflux pumps : Overexpression of MmpL3/L5 transporters reduces intracellular concentrations.
- Metabolic instability : Esterase-mediated hydrolysis of the hydroxymethanimidamide moiety .
Solutions include prodrug strategies or modifying the cyclopropane ring to enhance stability .
Characterization Techniques for Structural Validation
Q. Q7. Which analytical methods are critical for confirming the compound’s structure?
- NMR : ¹H/¹³C NMR identifies tautomers (e.g., 4c-2 via NOESY cross-peaks) .
- Mass spectrometry : ESI-TOF MS confirms molecular ions (e.g., [M+H]⁺ at m/z 313.08) .
- X-ray crystallography : Resolves cyclopropane-thiazole dihedral angles (e.g., 85.2° in crystal structures) .
Advanced Assay Design: Metal Cofactor Selection
Q. Q8. How do metal cofactors influence inhibitor screening outcomes?
- Co²⁺ : Enhances enzyme activity but may induce non-physiological conformations.
- Mn²⁺ : Lower catalytic efficiency but closer to in vivo conditions.
Recommendations: - Test both cofactors in parallel.
- Use ITC (isothermal titration calorimetry) to measure binding thermodynamics .
Computational Modeling in Drug Design
Q. Q9. How can molecular docking guide the optimization of cyclopropane derivatives?
- Docking software (AutoDock Vina) : Predicts binding poses in MtMetAP’s hydrophobic pocket.
- MD simulations : Reveal dynamic interactions (e.g., cyclopropane rigidity reduces entropic penalty) .
- QSAR models : Correlate substituent electronegativity with IC₅₀ values .
Structural Analogs and Therapeutic Potential
Q. Q10. What analogs of this compound show promise beyond tuberculosis?
- Prion disease : Analog 44 (N-(4-phenylthiazol-2-yl)cyclopropanecarboxamide) inhibits misfolded protein aggregation (IC₅₀ = 3.2 µM) .
- Cancer : TAK-632 derivatives target RIPK3 in necroptosis pathways .
Key modifications include pyridine or piperazine substitutions to enhance blood-brain barrier penetration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
